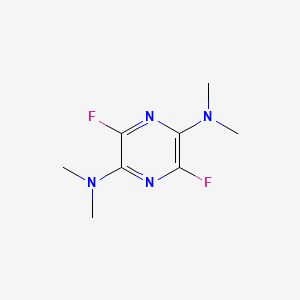![molecular formula C12H9N3 B11901120 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-B]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . This method yields dipyridylpyrrole N-oxide ligands, which can be further treated with zinc ethyl (ZnEt2) to form zinc complexes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Substitution: Reactions with halogenated compounds to form derivatives.
Complexation: Formation of metal complexes with zinc and other metals.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA in CH2Cl2.
Metalation Reagents: Zinc ethyl (ZnEt2) for complexation.
Major Products
Dipyridylpyrrole N-oxide Ligands: Formed through oxidation.
Zinc Complexes: Formed through complexation with ZnEt2.
Scientific Research Applications
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing anticancer agents.
Catalysis: Employed in catalytic Michael addition reactions.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-B]pyridine Derivatives: These compounds share a similar pyridine-based structure and exhibit significant anticancer activity.
Thiazolo[3,2-A]pyridines: Another class of heterocyclic compounds with notable pharmacological properties.
Uniqueness
2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific fusion of pyridine and pyrrolo[2,3-B]pyridine rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its versatile reactivity make it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h1-8H,(H,14,15) |
InChI Key |
HBNIHJMRARVJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)


![3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile](/img/structure/B11901082.png)




